molecular formula C14H17N3OS B2463539 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide CAS No. 2097893-03-1

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide

Cat. No.: B2463539
CAS No.: 2097893-03-1
M. Wt: 275.37
InChI Key: BBRCAKATVRSHRT-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide (CAS 2034595-69-0) is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a 1H-pyrazole ring and a thiophene heterocycle, both of which are privileged scaffolds frequently found in pharmacologically active molecules and materials science . The presence of a terminal pent-4-enamide group provides a reactive handle for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules or for use in polymer-based studies . Researchers can leverage this compound as a key intermediate in the design and development of novel substances for various investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-3-5-14(18)15-10-13(12-6-9-19-11-12)17-8-4-7-16-17/h2,4,6-9,11,13H,1,3,5,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRCAKATVRSHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Functionalization

Thiophen-3-ylacetonitrile serves as the starting material, undergoing bromination at the α-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). Subsequent Stork enamine alkylation with pyrrolidine produces 2-(thiophen-3-yl)ethylamine in 78% yield after hydrolysis.

Key reaction parameters :

Parameter Value
Solvent Tetrahydrofuran
Temperature 0°C → 25°C (ramp)
NBS equivalence 1.05 eq
Reaction time 12 h

Pyrazole Ring Installation

The amine intermediate undergoes nucleophilic substitution with 1H-pyrazole-1-carbonyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Microwave irradiation (150 W, 100°C) enhances reaction efficiency, achieving 85% conversion within 2 hours.

Spectroscopic confirmation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.32–7.28 (m, 1H, thiophene-H), 5.21 (s, 2H, CH₂N), 3.45 (t, J = 6.8 Hz, 2H, CH₂)
  • HRMS (ESI+) : m/z calculated for C₉H₁₁N₃S [M+H]⁺ 209.0724, found 209.0721

Preparation of Pent-4-enoyl Chloride

Acid Chloride Synthesis

Pent-4-enoic acid undergoes chlorination using oxalyl chloride (1.2 eq) in anhydrous dichloromethane with catalytic DMF (0.1 eq). The reaction completes within 3 hours at 0°C, yielding the acyl chloride in 93% purity.

Safety note : Strict temperature control prevents polymerization of the unsaturated chain.

Amide Bond Formation

Coupling Methodology

The final step employs Schlenk techniques under nitrogen atmosphere:

  • Dissolve 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine (1.0 eq) in dry THF
  • Add pent-4-enoyl chloride (1.1 eq) via syringe pump over 30 minutes
  • Maintain reaction at −20°C with stirring for 4 hours

Workup involves sequential washes with 5% NaHCO₃ and brine, followed by column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield optimization :

Base Solvent Temp (°C) Yield (%)
Triethylamine THF −20 68
DMAP DCM 0 72
None (neat) 25 41

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining all components in a sequential manner:

  • In situ generation of the ethylamine intermediate
  • Simultaneous pyrazole annulation using diethyl azodicarboxylate
  • Direct acylation without intermediate isolation

This method reduces purification steps but requires precise stoichiometric control (overall yield: 54%).

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the amide bond formation in ionic liquid ([BMIM][BF₄]), achieving 61% yield under mild conditions (30°C, 24 h). Though environmentally favorable, scalability remains challenging.

Characterization and Quality Control

Comprehensive analytical data :

Technique Key Features
X-ray diffraction Confirms stereochemistry at chiral center
¹³C NMR Distinguishes amide carbonyl (δ 169.2 ppm)
IR Spectroscopy N-H stretch at 3305 cm⁻¹
HPLC-PDA Purity >98% (C18 column, MeCN/H₂O)

Stability profile :

  • Decomposition <5% after 6 months at −20°C under argon
  • Photolabile: 23% degradation under UV light (254 nm, 48 h)

Industrial-Scale Considerations

Batch process challenges :

  • Exothermic risk during acyl chloride addition
  • Thiophene byproduct removal requires activated carbon filtration

Continuous flow advantages :

  • Microreactor technology improves heat transfer
  • Residence time <10 minutes prevents oligomerization

Chemical Reactions Analysis

Cycloaddition Reactions at the Enamide Double Bond

The pent-4-enamide group undergoes [3+2] cycloadditions with dipolarophiles under thermal or photocatalytic conditions. For example:

Reaction TypeConditionsProductYieldSource
Sydnone Cycloaddition150°C in 1,2-dichlorobenzene1,4-disubstituted pyrazole6%*
PhotocatalyticBlue light, organocatalyst (Ru-based)Pyrazole derivatives72–89%

*Yields reflect analogous systems using N-phenylsydnones and enamides. The regioselectivity is controlled by electronic effects of the thiophene substituent .

Electrophilic Substitution on Thiophene

The thiophen-3-yl group participates in electrophilic aromatic substitution (EAS):

  • Bromination : Reacts with Br₂/FeBr₃ at 0°C to form 2-bromo-thiophene derivatives.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position.

Key Data :

  • Thiophene’s electron-rich nature directs substitution to the α-position.

  • Steric hindrance from the pyrazole-ethyl group reduces reaction rates by ~30% compared to unsubstituted thiophene.

Pyrazole Ring Functionalization

The 1H-pyrazol-1-yl group undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

  • Halogenation : NBS (N-bromosuccinimide) selectively brominates the pyrazole at C4 .

Example Reaction :

Pyrazole+CH3IDMF, K2CO3N-Methylpyrazole derivative(Yield: 85%)[6]\text{Pyrazole} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methylpyrazole derivative} \quad (\text{Yield: 85\%}) \quad[6]

Amide Hydrolysis and Derivatization

The amide bond is resistant to hydrolysis under mild conditions but cleaves under strong acidic (HCl, 6M, reflux) or basic (NaOH, 40%) conditions to yield pent-4-enoic acid and the corresponding amine .

Comparative Hydrolysis Rates :

ConditionReaction TimeProduct Purity
6M HCl, reflux12 hrs92%
40% NaOH, 80°C8 hrs88%

Data extrapolated from analogous enamide hydrolysis studies .

Hydrogenation of the Enamide Double Bond

Catalytic hydrogenation (H₂, Pd/C) saturates the pent-4-enamide to pentanamide:

Enamide+H2Pd/C, EtOHPentanamide derivative(Yield: 95%)[1][3]\text{Enamide} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Pentanamide derivative} \quad (\text{Yield: 95\%}) \quad[1][3]

Oxidation of Thiophene

Thiophene oxidizes to sulfoxide or sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid):

Oxidizing AgentProductSelectivity
1 eq. m-CPBAThiophene sulfoxide100%
2 eq. m-CPBAThiophene sulfone100%

Reactivity aligns with trends observed for 3-substituted thiophenes .

Cross-Coupling Reactions

The pyrazole and thiophene groups enable Suzuki-Miyaura couplings. For instance, bromination at pyrazole-C4 followed by Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Yield: 78–84% .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation in various types of cancer, including lung (A549) and breast cancer (MCF7) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, targeting pathways critical for tumorigenesis .

Antimicrobial Properties

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to the ability of the thiophene moiety to interact with bacterial membranes, disrupting their integrity . Compounds with similar structures have been tested against resistant strains, showing promising results comparable to established antibiotics .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research suggests that pyrazole derivatives can inhibit key inflammatory pathways, thus reducing symptoms associated with conditions like arthritis .

Nonlinear Optical Properties

This compound has been investigated for its nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The presence of the thiophene ring enhances the compound's ability to exhibit second-order nonlinear optical responses .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive to improve the mechanical and thermal properties of polymers. Its unique structure allows for enhanced interaction within polymer matrices, leading to improved material performance .

Pesticidal Activity

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Research has indicated that derivatives with thiophene and pyrazole functionalities can exhibit herbicidal properties by inhibiting plant growth or interfering with essential metabolic pathways in pests .

Plant Growth Regulators

Additionally, compounds like this compound can serve as plant growth regulators, promoting or inhibiting growth based on their concentration and application method .

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
  • 2-(1H-pyrazol-1-yl)-3-(thiophen-2-yl)propanoic acid
  • 1-(thiophen-2-yl)-3-(1H-pyrazol-1-yl)propan-1-one

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological targets, case studies, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of a pyrazole ring, a thiophene ring, and an amide functional group. These structural components contribute to its chemical reactivity and biological interactions. The molecular formula for this compound is C13H14N4SC_{13}H_{14}N_{4}S, with a molecular weight of approximately 258.34 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Pyrazole Intermediate : This can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.
  • Synthesis of the Thiophene Ring : Thiophene derivatives can be produced via the Paal-Knorr synthesis, which involves cyclization reactions.
  • Coupling Reactions : The final compound is formed through coupling reactions between the pyrazole and thiophene intermediates with appropriate acylating agents to introduce the amide functionality.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Anticancer Activity

Several studies have demonstrated that compounds containing pyrazole and thiophene moieties possess significant anticancer properties. For instance:

  • In vitro Studies : A study conducted on various cancer cell lines showed that derivatives of pyrazole exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

  • Case Study : In a screening assay against bacterial strains, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Interaction Profiles

The interaction profiles of this compound suggest that it targets several biological pathways:

Biological Target Effect Reference
DNA TopoisomeraseInhibition of enzyme activity
Protein KinasesModulation of signaling pathways
Antioxidant EnzymesEnhancement of antioxidant defense

Research Findings

Recent studies have focused on elucidating the structure–activity relationships (SAR) of this compound:

  • SAR Analysis : Variations in the substituents on the pyrazole and thiophene rings were shown to significantly affect biological activity, suggesting that specific modifications could enhance efficacy against targeted diseases .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that this compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Q & A

Q. What are the recommended synthetic routes for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, leveraging heterocyclic coupling and amidation. Key steps include:

Thiophene-Pyrazole Core Formation : React thiophen-3-yl derivatives with pyrazole precursors under basic conditions (e.g., K₂CO₃) in solvents like DMF or ethanol .

Ethylamine Linker Introduction : Use nucleophilic substitution to attach the ethylamine group to the thiophene-pyrazole core.

Pent-4-enamide Incorporation : Perform amidation using pent-4-enoic acid derivatives with coupling agents like EDC/HOBt to ensure high yields .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during amidation to minimize side reactions .
  • Catalysts : Use triethylamine as a base to enhance nucleophilicity in coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity (>95% by HPLC) .

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Reference
Core FormationThiophen-3-yl bromide, pyrazole, K₂CO₃, DMF65–70
AmidationEDC, HOBt, DCM, 0°C80–85

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Thiophene protons : δ 7.2–7.5 ppm (multiplet) .
    • Pyrazole protons : δ 7.8–8.1 ppm (singlet for NH) .
    • Pent-4-enamide : δ 5.6–6.1 ppm (vinyl protons) and δ 2.3 ppm (amide NH) .
  • IR Spectroscopy :
    • Amide C=O stretch at ~1650 cm⁻¹ .
    • Thiophene C-S absorption at ~690 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 345.4 (calculated for C₁₆H₁₉N₃OS) .

Validation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective in determining the structure-activity relationship (SAR) for this compound’s biological activity?

Methodological Answer :

  • Substituent Variation :
    • Modify the pyrazole’s N-substituents (e.g., methyl vs. ethyl) to assess steric effects on target binding .
    • Replace thiophene with furan to evaluate aromatic ring influence on activity .
  • Assay Systems :
    • In vitro : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
    • Enzyme Inhibition : Screen for COX-2 or kinase inhibition (IC₅₀ values) .

Q. Table 2: SAR Observations from Analogous Compounds

ModificationBiological Activity ChangeReference
Thiophene → Benzene10× ↓ anti-inflammatory activity
Pyrazole N-methylation2× ↑ cytotoxicity in MCF-7 cells

Q. How can X-ray crystallography with SHELXL resolve structural ambiguities in this compound?

Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (solvent: acetone/water, 3:1) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands for twinned crystals .
    • Use HFIX constraints for H-atom positions .
  • Validation : Check R-factor convergence (<5%) and electron density maps for missing groups .

Example : A related thiophene-pyrazole analog showed bond angle discrepancies (C-S-C: 92° vs. DFT-predicted 89°), resolved via SHELXL’s restraints .

Q. How should researchers address discrepancies in biological activity data across assay systems?

Methodological Answer :

  • Assay-Specific Factors :
    • Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., IC₅₀ of 2 µM in HeLa vs. 10 µM in NIH/3T3) .
    • Compound Solubility : Use DMSO concentrations <0.1% to avoid solvent toxicity .
  • Data Normalization :
    • Express activity as % inhibition relative to positive controls (e.g., Celecoxib for COX-2) .
    • Apply statistical tools (ANOVA, p <0.05) to validate reproducibility .

Case Study : A thiophene-acetamide derivative showed anti-inflammatory activity in murine models but not in human PBMCs due to species-specific TLR4 interactions .

Q. What in silico approaches can predict the compound’s interaction with enzymatic targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 1CX2). Key interactions:
    • Thiophene S···Arg120 hydrogen bond .
    • Pyrazole NH···Tyr355 hydrophobic contact .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Pharmacophore Mapping : Identify critical motifs (e.g., amide group for H-bond donor/acceptor) .

Validation : Compare docking scores (∆G ≤ -8 kcal/mol) with experimental IC₅₀ values .

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